N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains a pyrazole ring, a thiadiazole ring, and various substituents including bromine and chlorine atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 4-CHLOROBENZYL Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base such as cesium carbonate in dimethylformamide (DMF) at elevated temperatures.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid derivative under reflux conditions.
Final Coupling: The final coupling step involves the reaction of the pyrazole and thiadiazole intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~5~-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Cesium carbonate in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N~5~-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N5-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: These compounds have similar structural features and are studied for their antibacterial activity.
Indole Derivatives: Indole derivatives share some structural similarities and are known for their diverse biological activities.
Uniqueness
N~5~-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is unique due to the combination of its pyrazole and thiadiazole rings, along with the specific substituents that confer distinct biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H11BrClN5OS |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H11BrClN5OS/c1-8-12(23-20-18-8)14(22)17-13-11(15)7-21(19-13)6-9-2-4-10(16)5-3-9/h2-5,7H,6H2,1H3,(H,17,19,22) |
InChI Key |
UQHIEFMPIYDAON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN(C=C2Br)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.